Cas no 104-21-2 (Anisyl acetate)
Anisyl acetate Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxybenzyl acetate
- p-Methoxybenzyl acetate
- ANISYL ACETATE
- (4-methoxyphenyl)methyl acetate
- Acetic Acid 4-Methoxybenzyl Ester
- Acetic Acid Anisyl Ester
- p-Anisyl acetate
- FEMA 2098
- ANISYLACETAT
- Cassie ketone
- ANISIC ACETATE
- p-methoxybenzyl
- Para Anisyl Acetate
- p-Methoxybenzylacetat
- Anisyl acetate, 98+%
- p-Methoxybenzyl alcohol acetate
- Benzyl alcohol, p-methoxy-, acetate
- Benzenemethanol, 4-methoxy-, acetate
- Benzenemethanol, 4-methoxy-, 1-acetate
- Anisyl acetate, p-isomer
- 4-Methoxybenzenemethanol, acetate
- 4-Methoxybenzenenemethyl acetate
- 2GEC7KBO31
- Acetic acid p-methoxybenzyl ester
- Anisyl acetate
-
- MDL: MFCD00038509
- Inchi: 1S/C10H12O3/c1-8(11)13-7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3
- InChI Key: HFNGYHHRRMSKEU-UHFFFAOYSA-N
- SMILES: COC1C=CC(COC(=O)C)=CC=1
Computed Properties
- Exact Mass: 180.07900
- Monoisotopic Mass: 180.078644
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 35.5
Experimental Properties
- Color/Form: It is a colorless or yellowish oily liquid with fruit and balsam aromas, accompanied by raspberry like aroma
- Density: 1.107 g/mL at 25 °C(lit.)
- Melting Point: 84
- Boiling Point: 137°C/12mmHg
- Flash Point: Degrees Fahrenheit:>235.4°F
Degrees Celsius:>113°C - Refractive Index: n20/D 1.513(lit.)
- PSA: 35.53000
- LogP: 1.75830
- FEMA: 2098
- Solubility: Insoluble in water, soluble in ethanol \ ether \ ethyl acetate \ acetone and other organic solvents
Anisyl acetate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- Risk Phrases:R20/21/22
- Safety Term:S24/25
Anisyl acetate Customs Data
- HS CODE:2915390090
- Customs Data:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
Anisyl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101234-25ml |
Anisyl acetate |
104-21-2 | 98% | 25ml |
¥32.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101234-500ml |
Anisyl acetate |
104-21-2 | 98% | 500ml |
¥309.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101234-100ml |
Anisyl acetate |
104-21-2 | 98% | 100ml |
¥76.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017852-100ml |
Anisyl acetate |
104-21-2 | 98% | 100ml |
¥77 | 2023-09-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017852-25ml |
Anisyl acetate |
104-21-2 | 98% | 25ml |
¥32 | 2023-09-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017852-500ml |
Anisyl acetate |
104-21-2 | 98% | 500ml |
¥365 | 2023-09-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800138-2.5L |
Anisyl acetate |
104-21-2 | 98% | 2.5L |
1,412.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W209805-SAMPLE-K |
Anisyl acetate |
104-21-2 | ≥97%, FCC, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W209805-1KG-K |
Anisyl acetate |
104-21-2 | ≥97%, FCC, FG | 1KG |
1470.73 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W209805-5KG-K |
Anisyl acetate |
104-21-2 | ≥97%, FCC, FG | 5KG |
4765.41 | 2021-05-17 |
Anisyl acetate Suppliers
Anisyl acetate Related Literature
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Quang Le,Christopher C. Dillon,Dana A. Lichtenstein,Jeremy W. Pisor,Kristina D. Closser,Hubert Muchalski Org. Biomol. Chem. 2020 18 8186
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2. Reactions of lead tetra-acetate. Part XIII. Homolytic and heterolytic mechanisms in the oxidation of alcoholsR. O. C. Norman,R. A. Watson J. Chem. Soc. B 1968 692
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Pedro Lozano,Juana M. Bernal,Eduardo Garcia-Verdugo,Gregorio Sanchez-Gomez,Michel Vaultier,M. Isabel Burguete,Santiago V. Luis Green Chem. 2015 17 3706
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Ivan Franzoni,Laure Guénée,Clément Mazet Org. Biomol. Chem. 2015 13 6338
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5. Kinetics of the autoxidation of toluenes catalysed by cobaltic acetate. Part II. Effects of benzaldehyde, cobalt, and substituentT. Morimoto,Y. Ogata J. Chem. Soc. B 1967 1353
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzyloxycarbonyls
- Natural Products and Extracts Flavors and Fragrances Essential Oils
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Natural Products and Extracts Flavors and Fragrances
Additional information on Anisyl acetate
Comprehensive Guide to Anisyl Acetate (CAS No. 104-21-2): Properties, Uses, and Industry Insights
Anisyl acetate (CAS No. 104-21-2), also known as p-methoxybenzyl acetate, is a versatile ester widely used in the fragrance and flavor industries. Its sweet, floral aroma reminiscent of lilac and vanilla makes it a popular choice for perfumes, cosmetics, and food flavorings. This compound is synthesized through the esterification of anisyl alcohol with acetic acid, resulting in a clear, colorless liquid with a fruity undertone. The demand for natural-like fragrance ingredients has surged in recent years, positioning anisyl acetate as a key player in sustainable and clean-label product formulations.
The unique olfactory profile of anisyl acetate aligns with current trends favoring botanical-inspired scents and vegan-friendly additives. Consumers increasingly search for terms like "phthalate-free fragrances" and "skin-safe aroma chemicals," highlighting the compound's relevance in hypoallergenic formulations. Its stability under varying pH conditions also makes it suitable for functional applications in aromatherapy products and home care items. Regulatory compliance with IFRA and FDA standards further enhances its marketability.
From a chemical perspective, 104-21-2 exhibits a molecular weight of 180.20 g/mol and a boiling point of 270°C. These properties contribute to its excellent fixative qualities in perfumery, extending the longevity of scent compositions. Recent studies explore its potential as a green solvent alternative in specialty coatings, responding to industry queries about "biodegradable chemical substitutes." The compound's low volatility and high flash point (>100°C) make it safer for handling compared to traditional aromatic solvents.
Innovative applications of anisyl acetate are emerging in functional foods, where it serves as a flavor enhancer for bakery products and confectioneries. Food technologists value its ability to mimic natural vanilla extracts while offering cost and shelf-life advantages. The rise of "clean label movement" has prompted formulators to reconsider synthetic ingredients, yet anisyl acetate maintains acceptance due to its GRAS (Generally Recognized As Safe) status when used within recommended limits.
Quality control measures for CAS 104-21-2 involve rigorous testing for purity (typically ≥98%) and residual alcohol content. Advanced analytical techniques like GC-MS ensure batch-to-batch consistency, addressing manufacturer concerns about "fragrance ingredient standardization." The compound's compatibility with various delivery systems—from microencapsulation for slow-release textiles to ethanol-based sprays—demonstrates remarkable formulation flexibility.
Environmental considerations surrounding anisyl acetate production have gained attention, particularly regarding green chemistry principles. Modern synthesis methods employ enzymatic catalysis and bio-based feedstocks, reducing energy consumption by up to 40% compared to conventional processes. This evolution responds to growing searches for "eco-friendly ester production" and "carbon-neutral fragrance ingredients," positioning 104-21-2 as a forward-thinking choice for sustainable manufacturing.
The global market for anisyl acetate is projected to grow at 5.2% CAGR through 2030, driven by expanding personal care industries in Asia-Pacific regions. Formulators frequently inquire about "odor masking synergies" with other esters, where p-methoxybenzyl acetate demonstrates particular efficacy in neutralizing amine odors in hair care products. Its minor use in niche perfumery as a modifier for chypre and fougère accords continues to inspire creative applications.
Storage and handling recommendations for anisyl acetate emphasize protection from oxidation—typically achieved through nitrogen blanketing and amber glass containers. These precautions maintain the compound's characteristic sweet balsamic notes over extended periods. Technical datasheets often highlight its solubility profile (soluble in alcohols, oils; insoluble in water) to guide formulation scientists working on "water-free cosmetic systems" and "anhydrous fragrance carriers."
Emerging research explores the psychosomatic effects of anisyl acetate's aroma profile, with preliminary studies suggesting potential calming properties. This aligns with market interest in "mood-enhancing fragrances" and "neurocosmetic ingredients." While not classified as a therapeutic agent, its inclusion in wellness product lines capitalizes on the growing demand for multi-sensory consumer experiences that combine aesthetics with perceived functional benefits.
In conclusion, Anisyl acetate (104-21-2) represents a intersection of tradition and innovation in specialty chemicals. Its balance of regulatory acceptance, versatile applications, and alignment with clean beauty trends ensures continued relevance across industries. As manufacturers seek answers to "high-performance natural analogues" and "stable flavor compounds," this ester remains a benchmark for performance and safety in organic synthesis.
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